molecular formula C14H19N5O3S B12784794 3-Pyridazinamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4-nitro- CAS No. 142744-34-1

3-Pyridazinamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4-nitro-

Cat. No.: B12784794
CAS No.: 142744-34-1
M. Wt: 337.40 g/mol
InChI Key: YSANROTYHBNTDV-UHFFFAOYSA-N
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Description

3-Pyridazinamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4-nitro- is a complex organic compound with a unique structure that includes a pyridazine ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridazinamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4-nitro- typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts alkylation reaction.

    Functional Group Modifications: Various functional groups, such as the dimethylamino and nitro groups, can be introduced through nucleophilic substitution and nitration reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Pyridazinamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4-nitro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Nucleophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of a carboxylic acid or other oxidized products.

Scientific Research Applications

3-Pyridazinamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4-nitro- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Pyridazinamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4-nitro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridazinamine, N-(1-((3,4-difluorophenyl)methyl)-4-piperidinyl)-6-(trifluoromethyl)
  • N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-methyl-1-piperazinyl)-3-pyridazinamine
  • N-Ethyl-6-methyl-3-pyridazinamine

Uniqueness

3-Pyridazinamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4-nitro- is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties

Properties

CAS No.

142744-34-1

Molecular Formula

C14H19N5O3S

Molecular Weight

337.40 g/mol

IUPAC Name

N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-4-nitropyridazin-3-amine

InChI

InChI=1S/C14H19N5O3S/c1-18(2)9-11-3-4-12(22-11)10-23-8-7-15-14-13(19(20)21)5-6-16-17-14/h3-6H,7-10H2,1-2H3,(H,15,17)

InChI Key

YSANROTYHBNTDV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC2=C(C=CN=N2)[N+](=O)[O-]

Origin of Product

United States

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